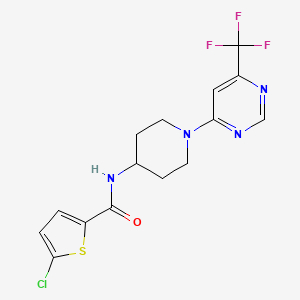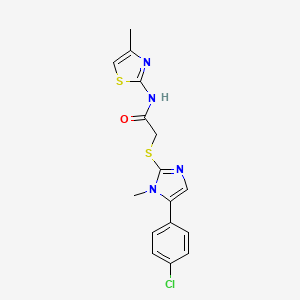
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a chlorophenyl group, an ethylphenyl group, and a carboxamide group, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would be 3-chlorophenyl azide and 4-ethylphenylacetylene.
Substitution Reactions: The triazole ring is then functionalized with a methyl group at the 5-position through alkylation reactions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Catalysts: Using copper(I) catalysts for the Huisgen cycloaddition to improve reaction rates and yields.
Solvents: Selecting solvents that are both effective and environmentally friendly.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Chemical Biology: Used as a probe to study enzyme interactions and biological pathways.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The chlorophenyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-chlorophenyl)-N-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(3-chlorophenyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific substitution pattern on the triazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorophenyl and ethylphenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets compared to other triazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-3-13-7-9-15(10-8-13)20-18(24)17-12(2)23(22-21-17)16-6-4-5-14(19)11-16/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKMMGXTZKTXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2869367.png)


![N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2869370.png)

![2-({4-[(4-{[2-oxo-2-(2,4,5-trifluoroanilino)ethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2869373.png)
![2-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2869377.png)
![9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2869378.png)
![1-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2869379.png)


![2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide](/img/structure/B2869388.png)


